molecular formula C13H16N2O B1253058 N-Butyl-1H-indole-2-carboxamide

N-Butyl-1H-indole-2-carboxamide

Cat. No.: B1253058
M. Wt: 216.28 g/mol
InChI Key: LEXAFGYQTMMLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-1H-indole-2-carboxamide is a scientifically validated negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R), making it a valuable pharmacological tool for neuroscience and neuropharmacology research . This compound was identified through the fragmentation of a larger bitopic ligand and subsequent structure-activity relationship (SAR) analysis, which aimed to target a putative allosteric pocket located between transmembrane domains 2 and 7 of the D2R . It functions by binding to this allosteric site, which is topographically distinct from the orthosteric site bound by dopamine, and exerts negative cooperativity to modulate the receptor's response to its natural neurotransmitter . In research applications, it serves as a key compound for probing the complex signaling of dopamine, a critical neurotransmitter involved in motor control, reward, and cognition . Studies have shown that this indole-2-carboxamide derivative offers a promising scaffold for the development of allosteric ligands, providing a potential avenue for achieving greater receptor subtype selectivity compared to orthosteric-targeting drugs . Indole derivatives, as a class, are widely recognized for their diverse biological activities and significant presence in medicinal chemistry . This product is intended for laboratory research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-butyl-1H-indole-2-carboxamide

InChI

InChI=1S/C13H16N2O/c1-2-3-8-14-13(16)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3,(H,14,16)

InChI Key

LEXAFGYQTMMLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=CC=CC=C2N1

Synonyms

N-butyl-1H-indole-2-carboxamide

Origin of Product

United States

Advanced Synthetic Methodologies for N Butyl 1h Indole 2 Carboxamide and Its Analogs

Retrosynthetic Analysis of the N-Butyl-1H-indole-2-carboxamide Structure

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking the molecule down into simpler, commercially available starting materials. The most apparent disconnection is at the amide bond (C-N bond), which is a reliable and widely used transformation. This primary disconnection yields two key precursors: indole-2-carboxylic acid and n-butylamine .

A secondary disconnection can be envisioned for the indole-2-carboxylic acid core itself. The indole (B1671886) ring can be deconstructed through several established synthetic routes. For example, applying the logic of the Fischer indole synthesis would lead back to a phenylhydrazone derivative of pyruvic acid. Alternatively, a Reissert synthesis approach would trace the indole back to o-nitrotoluene and diethyl oxalate (B1200264). This two-tiered retrosynthetic strategy allows for modular synthesis, where various amines can be coupled with the indole core, and different substituted indoles can be prepared and then elaborated.

Classical and Established Synthetic Routes to the Indole-2-carboxamide Core

The classical synthesis of this compound and its analogs typically involves a two-stage process: first, the construction of the indole-2-carboxylic acid nucleus, followed by the coupling of this acid with the desired amine.

Multi-Step Synthesis Strategies from Precursor Molecules

The synthesis of the indole-2-carboxylic acid core can be achieved through several well-established named reactions.

Fischer Indole Synthesis : This method involves the reaction of a phenylhydrazine (B124118) with an α-keto acid, such as pyruvic acid, under acidic conditions. The resulting phenylhydrazone undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement to form the indole ring. For instance, reacting phenylhydrazine with ethyl pyruvate (B1213749) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) yields ethyl indole-2-carboxylate (B1230498), which can then be hydrolyzed to indole-2-carboxylic acid. nih.govnih.gov

Reissert Synthesis : This approach involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form ethyl o-nitrophenylpyruvate. Reductive cyclization of this intermediate, often using zinc and acetic acid or catalytic hydrogenation, yields ethyl indole-2-carboxylate. orgsyn.org This ester is then hydrolyzed to the target carboxylic acid.

Hemetsberger-Knittel Synthesis : This reaction provides a route to indole-2-carboxylates from α-azido-cinnamates, which are themselves prepared from benzaldehydes. The thermolysis of the azido-cinnamate leads to a nitrene intermediate that cyclizes to form the indole ring. nih.gov

Once the indole-2-carboxylic acid is obtained, the final step is the formation of the amide bond.

Amide Coupling Reactions and Reagent Selection

The coupling of indole-2-carboxylic acid with an amine, in this case, n-butylamine, is a critical step that requires the activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions and racemization (if chiral centers are present).

Commonly used coupling systems include:

EDC·HCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) is a water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species can then react with the amine. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial as it traps the activated intermediate to form an HOBt-ester, which is less prone to side reactions and reduces racemization. nih.govnih.govresearchgate.net An organic base like N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the hydrochloride salt and facilitate the reaction. nih.govnih.gov

BOP Reagent : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a highly efficient phosphonium-based coupling reagent. bachem.com It reacts with the carboxylic acid to form an activated benzotriazolyl ester, which readily couples with the amine. nih.govmdpi.com A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.com

HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent that is similar in function to BOP but is generally more reactive and results in less racemization. peptide.comuniurb.it It is often the reagent of choice for difficult couplings or when working with sensitive substrates.

The selection of the coupling reagent depends on factors such as the reactivity of the amine and carboxylic acid, the potential for side reactions, the desired reaction conditions, and cost.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent SystemMechanism of ActionCommon AdditivesAdvantagesDisadvantagesReferences
EDC·HCl / HOBtForms an active O-acylisourea intermediate, which is converted to a more stable HOBt-ester.DIPEA or other non-nucleophilic bases.Byproducts are water-soluble, facilitating easy purification. Widely used and cost-effective.Can be less effective for sterically hindered substrates. HOBt is explosive. nih.govnih.govresearchgate.net
BOPForms a benzotriazolyl active ester.DIPEA or other bases.Highly efficient, good solubility, minimal racemization.Forms carcinogenic HMPA byproduct. nih.govbachem.commdpi.com
HATUForms a highly reactive HOAt active ester.DIPEA or Collidine.Very fast reaction rates, low racemization, effective for difficult couplings.Higher cost, can act as a guanylation agent on unprotected N-terminals if used in excess. Classified as explosive. peptide.comuniurb.it

Innovative and Modern Synthesis Techniques for this compound

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These innovations are applicable to the synthesis of this compound and its analogs.

Catalytic Approaches (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful tools for forming the C-C and C-N bonds necessary for the indole-2-carboxamide scaffold. researchgate.net

Palladium-catalyzed reactions : Palladium catalysts are widely used for cross-coupling reactions. For instance, methods like the Larock indole synthesis involve the palladium-catalyzed annulation of an alkyne with an o-haloaniline. Such strategies can be adapted to produce substituted indole-2-carboxylate precursors. mdpi.com

Rhodium and Cobalt Catalysis : Rhodium(III) and Cobalt(III) catalysts have been employed in C-H activation/functionalization reactions to construct the indole nucleus from precursors like anilines and alkynes. mdpi.comnih.gov These methods provide direct access to functionalized indoles, often with high regioselectivity.

Copper-catalyzed reactions : Copper catalysis has been utilized for the synthesis of N-arylindole-3-carboxamides from indole-3-carbonitriles and diaryliodonium salts, showcasing a chemoselective approach to amide formation on the indole core. rsc.org While this example is for the 3-position, similar principles can be applied to other positions.

Green Chemistry Principles and Sustainable Synthesis Methodologies

Adherence to green chemistry principles is increasingly important in chemical synthesis. This involves using less hazardous materials, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. tandfonline.com It allows for rapid heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.gov The Fischer, Bischler, and Hemetsberger indole syntheses have all been successfully adapted to microwave-assisted conditions. nih.govorganic-chemistry.org For example, a solvent-free, microwave-assisted Bischler indole synthesis provides an environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org

Multicomponent Reactions (MCRs) : MCRs are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. An innovative, sustainable two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction of an aniline, glyoxal, formic acid, and an isocyanide, followed by an acid-catalyzed cyclization. rsc.orgrug.nlresearchgate.netrsc.org This approach is highly atom-economical and often uses benign solvents like ethanol, avoiding the need for metal catalysts. rsc.orgrug.nl

Use of Greener Solvents and Catalysts : The replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a key goal of sustainable chemistry. researchgate.net For example, three-component domino reactions of anilines, arylglyoxals, and dicarbonyl compounds have been successfully carried out in an ethanol/water mixture under microwave irradiation to produce functionalized indoles. acs.orgacs.org

Table 2: Overview of Green Synthesis Methodologies for Indole Derivatives

MethodologyKey FeaturesTypical ConditionsAdvantagesReferences
Microwave-Assisted SynthesisRapid, controlled heating.Solvent-free or in high-boiling solvents (e.g., EtOH, water).Reduced reaction times, increased yields, cleaner reactions. tandfonline.comnih.govorganic-chemistry.orgacs.org
Multicomponent Reactions (e.g., Ugi-based)Three or more components in one pot.Benign solvents like ethanol, often metal-free.High atom economy, operational simplicity, reduced waste. rsc.orgrug.nlresearchgate.netrsc.org
Catalyst- and Solvent-Free ReactionsReactions performed on solid support or neat.Often combined with microwave or thermal heating.Eliminates solvent waste and catalyst contamination. organic-chemistry.orgacs.orgmdpi.com

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has emerged as a powerful tool in the synthesis of indole-2-carboxamide precursors, offering significant advantages over conventional heating methods. nih.gov Microwave-assisted synthesis protocols primarily focus on the rapid and high-yield formation of the core indole-2-carboxylate scaffold, which is a key intermediate for this compound.

Research has demonstrated that the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate can be efficiently achieved using microwave irradiation. researchgate.netresearchgate.net This method often employs an ionic liquid, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), which effectively absorbs microwave energy, leading to rapid heating and accelerated reaction rates. researchgate.net The use of a copper catalyst is also common in these syntheses. researchgate.net The primary benefits of this approach include substantially reduced reaction times, often from hours to mere minutes, and significantly improved product yields. nih.govresearchgate.net Furthermore, microwave-assisted synthesis is considered an environmentally friendly and economical technique, often resulting in cleaner reactions with fewer by-products, which simplifies subsequent purification steps. nih.govresearchgate.net

A typical protocol involves exposing a mixture of the reactants, catalyst, and ionic liquid to controlled microwave irradiation (e.g., 100 W) for a short duration. researchgate.netresearchgate.net The progress of the reaction is monitored by thin-layer chromatography (TLC). researchgate.net This efficient heating method has been shown to produce indole-2-carboxylate derivatives in excellent yields, sometimes up to 97%. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Indole Derivatives

MethodReaction TimeYieldNotesSource
Conventional HeatingSeveral hours64–94%Longer reaction times, potential for more by-products. nih.gov
Microwave Irradiation11-15 minutes72–96%Shorter reaction times, higher yields, cleaner reaction. nih.govresearchgate.net

Design and Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies

The indole-2-carboxamide scaffold is a versatile template for designing and synthesizing derivatives for Structure-Activity Relationship (SAR) studies across various therapeutic targets, including cannabinoid receptors, cancer cell lines, and mycobacteria. nih.govnih.govnih.gov The core synthetic strategy almost invariably involves the coupling of an indole-2-carboxylic acid intermediate with a primary or secondary amine. nih.gov

The synthesis of the target this compound would follow this general pathway, starting from indole-2-carboxylic acid and n-butylamine. The critical amide bond formation is typically facilitated by a variety of coupling agents. Commonly used reagents include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). nih.govmdpi.comnih.gov The reaction is usually carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.govmdpi.com

For SAR studies, derivatives are strategically synthesized by modifying three main regions of the molecule:

The Indole Ring: Substituents are introduced at various positions, most commonly C3, C5, and C7. nih.govnih.gov For instance, the C3 position can be alkylated via Friedel-Crafts acylation of an indole-2-carboxylate followed by reduction. nih.govacs.org Halogenation at the C5 position with reagents like N-chloro-succinimide is another common modification. nih.gov These changes are explored to understand their impact on potency and selectivity. nih.gov

The Amide Nitrogen (N-substituent): The butyl group can be replaced with a wide array of other alkyl, aryl, or heterocyclic moieties. This is achieved by using different primary or secondary amines in the amide coupling step. nih.govmdpi.com SAR studies have shown that the nature of this substituent is often critical for biological activity. nih.gov

The Indole Nitrogen (N1-position): The N-H of the indole can be alkylated, for example, using dimethyl carbonate (DMC) and potassium carbonate. mdpi.com

Table 2: Selected Examples of Indole-2-Carboxamide Analogs for SAR Studies

Modification SiteSubstituentTarget/ActivityKey FindingSource
C5-PositionChloro or FluoroCB1 ReceptorEnhanced modulation potency. nih.gov
C3-PositionShort alkyl groups (e.g., ethyl)CB1 ReceptorEnhanced modulation potency. nih.gov
N-phenethyl (4-pos)Diethylamino groupCB1 ReceptorEnhanced modulation potency. nih.gov
Indole RingVarious substitutionsAnti-mycobacterialMmpL3 inhibition, potent pan-activity against Mycobacterium species. nih.gov
N-substituentPhenyl, Benzyl, etc.AntiproliferativeN-phenethyl carboxamide architecture is important for activity. nih.gov

Stereoselective Synthesis and Chiral Resolution Strategies for this compound

While this compound itself is achiral, the introduction of substituents at the C3 position or on the butyl chain can create stereocenters, necessitating stereoselective synthesis or chiral resolution. The development of optically active indole-2-carboxamide derivatives is crucial for understanding interactions with chiral biological targets like receptors and enzymes. nih.gov

Strategies for achieving stereochemical control generally focus on the precursors, particularly the indole-2-carboxylic acid.

Chiral Resolution: A classical approach involves the resolution of a racemic carboxylic acid intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For instance, a related trans-indoline-2-carboxylic acid has been successfully resolved into its optically pure enantiomers using (-)-ephedrine. clockss.org The separated diastereomers can then be treated with acid to liberate the individual enantiomers of the carboxylic acid, which are subsequently coupled with n-butylamine to yield the respective enantiomers of the target amide.

Stereoselective Synthesis: More advanced methods aim to create the desired stereocenter selectively during the synthesis. One such approach is the catalytic asymmetric hydrogenation of a suitably substituted indole-2-carboxylate precursor to create a chiral indoline-2-carboxylate. clockss.org Another emerging strategy involves the dynamic kinetic resolution of precursors like γ,γ-disubstituted indole-2-carboxaldehydes using cooperative catalysis, which can generate tetracyclic products with high enantiomeric excess. rsc.org Although not directly applied to this compound, these methods highlight the potential for developing stereoselective routes to its chiral analogs.

The primary challenge in these syntheses is to avoid epimerization, particularly at the C2 position if a stereocenter is present, which can occur under harsh basic or acidic conditions. clockss.org Therefore, mild reaction conditions are preferred for hydrolysis and coupling steps. clockss.org

Isolation, Purification, and Yield Optimization of this compound and its Intermediates

The successful synthesis of this compound and its analogs relies heavily on effective methods for isolation, purification, and yield optimization at each synthetic step.

Yield Optimization: Optimizing the yield begins with the synthesis of the indole-2-carboxylate intermediate. Factors such as reaction temperature, stoichiometry of reactants, and reaction time are crucial. nih.govacs.org For instance, in the Hemetsberger–Knittel indole synthesis, careful control of these parameters is necessary to favor the desired product. nih.govacs.org As mentioned previously, the use of microwave-assisted synthesis is a key strategy for improving yields and reducing reaction times. researchgate.net

Isolation: Standard workup procedures are typically employed to isolate the crude product after the reaction is complete. This usually involves:

Quenching the reaction mixture, often with water or an aqueous solution like sodium bicarbonate. mdpi.comclockss.org

Extracting the product into a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc), dichloromethane (DCM), or chloroform (B151607). mdpi.comclockss.org

Washing the organic layer with brine, followed by drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). mdpi.comclockss.org

Removing the solvent under reduced pressure (evaporation) to yield the crude product. mdpi.comresearchgate.net

In some cases, the product may precipitate or solidify from the reaction mixture upon cooling or addition of a non-solvent (like hexanes to a DCM solution), allowing for isolation by simple filtration. mdpi.com

Purification: Purification of the crude indole-2-carboxamides and their intermediates is essential to remove unreacted starting materials, reagents, and by-products. The most common techniques reported in the literature are:

Column Chromatography: Flash chromatography over silica (B1680970) gel is the most widely used method for purifying these compounds. mdpi.com A variety of solvent systems (eluents) can be used, such as mixtures of ethyl acetate and hexanes or chloroform and methanol, to achieve effective separation. mdpi.commdpi.com

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, whereupon the pure compound crystallizes out. clockss.org

High-Performance Liquid Chromatography (HPLC): For obtaining very high purity samples or for separating complex mixtures, semi-preparative HPLC is sometimes employed. mdpi.com

The final purity and structure of the compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESI-MS). mdpi.comnih.gov

Table 3: Common Purification Techniques for Indole-2-Carboxamide Derivatives

TechniqueDescriptionTypical UseSource
Flash ChromatographySeparation based on polarity using a silica gel column.Primary purification of crude reaction mixtures. mdpi.com
RecrystallizationPurification of solids based on differential solubility.Final purification of solid products. clockss.org
HPLCHigh-resolution separation based on differential partitioning.Purification of final compounds to high purity; separation of isomers. mdpi.com
Precipitation/SolidificationInducing solidification by adding a non-solvent.A simple method for isolating solid products from a solution. mdpi.com

Structural and Conformational Analysis of N Butyl 1h Indole 2 Carboxamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation of N-Butyl-1H-indole-2-carboxamide. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a detailed picture of the molecule's connectivity and composition can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the amide proton, and the protons of the N-butyl chain. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm in DMSO-d₆. nih.gov The aromatic protons on the benzene (B151609) ring of the indole nucleus would appear in the range of δ 7.0-7.7 ppm, with their multiplicity depending on the substitution pattern. The proton at the C3 position of the indole ring is anticipated to be a singlet or a doublet depending on coupling with the NH proton, typically appearing around δ 6.8-7.3 ppm. mdpi.commdpi.com The amide (N-H) proton of the carboxamide group is expected to show a triplet due to coupling with the adjacent methylene (B1212753) group of the butyl chain. The signals for the butyl group would include a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the two methylene groups (CH₂-CH₂) in the middle of the chain, and a quartet for the methylene group (CH₂) attached to the amide nitrogen. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon (C=O) of the carboxamide is the most deshielded, with an expected chemical shift in the range of δ 160-165 ppm. mdpi.commdpi.com The carbon atoms of the indole ring would appear in the aromatic region (δ 100-140 ppm). The carbon attached to the amide nitrogen (C2) is typically found around δ 130-135 ppm. The carbons of the butyl chain would resonate in the aliphatic region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the butyl chain and the coupling between aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H> 11.0 (broad s)-
Indole C2-~132
Indole C3-H~7.0 (s)~102
Indole C4-H~7.6 (d)~124
Indole C5-H~7.1 (t)~122
Indole C6-H~7.2 (t)~120
Indole C7-H~7.4 (d)~112
Indole C7a-~127
Indole C3a-~137
Amide N-H~8.5 (t)-
Amide C=O-~162
N-CH₂~3.4 (q)~40
N-CH₂-CH₂~1.6 (m)~31
N-CH₂-CH₂-CH₂~1.4 (m)~20
N-CH₂-CH₂-CH₂-CH₃~0.9 (t)~14

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibrations of the indole ring and the amide group. rsc.orgnist.gov The C=O stretching vibration of the amide carbonyl group would give a strong absorption band typically in the range of 1680-1630 cm⁻¹. nist.gov The C-N stretching of the amide would appear in the 1400-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretching~3400-3300 (sharp)
Amide N-HStretching~3350-3250 (broad)
Aromatic C-HStretching~3100-3000
Aliphatic C-HStretching~2960-2850
Amide C=OStretching~1650
Aromatic C=CStretching~1600-1450
Amide C-NStretching~1400

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₆N₂O), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would confirm the molecular formula by providing a highly accurate mass measurement, usually within a few parts per million (ppm) of the calculated value. mdpi.comacs.orgnih.gov The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns observed in the mass spectrum could further support the proposed structure, with characteristic losses of the butyl group or parts of the carboxamide functionality.

Expected Mass Spectrometry Data for this compound

Ion Calculated Exact Mass
[C₁₃H₁₆N₂O + H]⁺217.1335
[C₁₃H₁₆N₂O + Na]⁺239.1154

X-ray Crystallography of this compound and its Co-crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the scientific literature. However, analysis of crystal structures of related indole derivatives provides insight into the likely packing and intermolecular interactions. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), could also be explored. Co-crystallization can modify the physicochemical properties of a compound and can be a valuable strategy in pharmaceutical development. X-ray crystallography of such co-crystals would reveal the specific non-covalent interactions between the active molecule and the co-former.

Computational Conformational Analysis and Dynamics of the this compound Scaffold

In the absence of experimental crystallographic data, computational methods can provide valuable insights into the conformational preferences and dynamic behavior of this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for such investigations. mdpi.comresearchgate.net

DFT Calculations: DFT calculations can be used to determine the lowest energy conformation of the molecule. This would involve exploring the potential energy surface by rotating the single bonds, particularly those in the N-butyl chain and the bond connecting the carboxamide group to the indole ring. The results would likely show that the amide group is nearly coplanar with the indole ring to maximize resonance stabilization.

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time in different environments, such as in a solvent or interacting with a biological target. These simulations would provide information on the flexibility of the N-butyl chain and the accessible conformations of the molecule in solution. This information is critical for understanding its interaction with biological receptors.

Investigation of Tautomeric and Isomeric Forms, and Stereochemical Implications

Tautomerism: Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. testbook.combritannica.comquora.com The indole ring system can exhibit tautomerism, although the 1H-indole form is generally the most stable. acs.orgresearchgate.net For this compound, the primary tautomeric equilibrium would involve the migration of the indole N-H proton. While other tautomeric forms are theoretically possible, they are likely to be present in very low concentrations under normal conditions.

Isomerism: Structural isomers of this compound would have the same molecular formula but different connectivity. For example, the butyl group could be attached to the indole nitrogen at a different position, or the carboxamide group could be at the C3 position of the indole ring. Positional isomers, where the butyl group is a sec-butyl or tert-butyl group, would also have distinct properties.

Stereochemical Implications: this compound itself is achiral. However, if the butyl group were replaced with a chiral substituent, or if the indole ring were substituted in a way that creates a chiral center, stereoisomers (enantiomers or diastereomers) would exist. The synthesis of such chiral derivatives would require stereoselective methods, and the characterization would necessitate techniques capable of distinguishing between stereoisomers, such as chiral chromatography or NMR spectroscopy with chiral shift reagents.

Molecular Mechanisms of Action and Biological Target Interactions of N Butyl 1h Indole 2 Carboxamide

Identification and Validation of Specific Molecular Targets

The indole-2-carboxamide scaffold is a versatile structure that has been identified as a modulator of various biological targets. While direct studies on N-Butyl-1H-indole-2-carboxamide are limited, research on analogous compounds provides a framework for understanding its potential molecular interactions.

Receptor Binding and Allosteric Modulation Studies (e.g., Cannabinoid Receptor 1)

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) abundant in the central nervous system, is a prominent target for indole-2-carboxamide derivatives. These compounds often act as allosteric modulators, binding to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. nih.govnih.govnih.gov This allosteric modulation can fine-tune the receptor's function rather than simply activating or blocking it.

Research on a range of N-phenylethyl-1H-indole-2-carboxamides has demonstrated that the carboxamide functional group is crucial for their stimulatory effect on the CB1 receptor. nih.gov The potency and nature of the allosteric modulation are significantly influenced by substituents on the indole (B1671886) ring and the N-alkyl chain. For instance, studies on compounds like ORG27569 have shown that they can enhance the binding of CB1 agonists while paradoxically antagonizing agonist-induced G-protein coupling. nih.govnih.gov

Table 1: Allosteric Modulation of CB1 Receptor by Indole-2-Carboxamide Analogs

CompoundStructureEffect on Agonist BindingEffect on G-protein CouplingReference
ORG275695-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamideEnhancesAntagonizes nih.gov
ICAM-b5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamideStrong positive cooperativityNegative modulatory effects nih.govnih.gov
11j5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamideHigh binding cooperativityPotent antagonism nih.gov

Enzyme Inhibition and Activation Profiling (e.g., Urease, Cholinesterases, TcCYP51, EGFR)

The indole-2-carboxamide scaffold has been investigated for its inhibitory potential against a variety of enzymes.

Urease: While there is no direct evidence of this compound inhibiting urease, a nickel-dependent enzyme, other N-butyl-containing compounds have been studied. For example, N-(n-butyl)thiophosphoric triamide (NBPT) is a known urease inhibitor. nih.gov However, it is important to note that NBPT belongs to a different chemical class (phosphoric triamides), and its mechanism of inhibition involves the P=O moiety, which is absent in this compound. nih.gov Therefore, any potential urease inhibitory activity of the target compound would likely occur through a different mechanism.

Cholinesterases: Some indole derivatives have been explored as cholinesterase inhibitors for their potential in treating Alzheimer's disease. uj.edu.pl Studies on indolylcarbonyloxyaminopropanols with an attached N-phenylpiperazine moiety have shown acetylcholinesterase and butyrylcholinesterase inhibitory activity. nih.gov However, these structures are significantly different from this compound.

Trypanosoma cruzi Sterol 14α-demethylase (TcCYP51): A series of substituted indoles were identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Further investigation revealed that these compounds likely act by inhibiting TcCYP51, a crucial enzyme in the parasite's sterol biosynthesis pathway. nih.govacs.org This suggests that the indole-2-carboxamide core could serve as a scaffold for developing inhibitors of this enzyme.

Epidermal Growth Factor Receptor (EGFR): Certain indole-2-carboxamide derivatives have demonstrated inhibitory activity against EGFR, a receptor tyrosine kinase often implicated in cancer. For example, some synthesized derivatives showed significant EGFR inhibition with IC50 values in the nanomolar range. nih.gov

Table 2: Enzyme Inhibition by Indole-2-Carboxamide Analogs and Related Compounds

Compound Class/DerivativeTarget EnzymeActivityReference
Substituted IndolesTcCYP51Inhibition nih.govacs.org
Indole-2-carboxamide derivativesEGFRInhibition (IC50 = 89-137 nM for tested compounds) nih.gov
N-(n-butyl)thiophosphoric triamide (NBPT)UreaseInhibition nih.gov
IndolylcarbonyloxyaminopropanolsCholinesterasesInhibition nih.gov

Detailed Protein-Ligand Interaction Analysis

Understanding the specific interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. nih.gov For the indole-2-carboxamide class, docking studies and structural analysis have provided insights into their binding modes.

In the context of EGFR inhibition, docking studies of potent indole-2-carboxamide derivatives revealed key interactions within the enzyme's active site. These studies indicated that the indole moiety and its substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, which are responsible for the observed inhibitory activity.

For allosteric modulators of the CB1 receptor, the binding site is topographically distinct from the orthosteric pocket. The interactions of indole-2-carboxamide modulators within this allosteric site are thought to induce conformational changes in the receptor that, in turn, affect the binding and signaling of orthosteric ligands. nih.gov

Modulation of Cellular Signaling Pathways by this compound (in vitro/ex vivo)

The interaction of a compound with its molecular target(s) initiates a cascade of intracellular events known as cellular signaling pathways. Indole-2-carboxamides have been shown to modulate several key signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

As allosteric modulators of the CB1 receptor, a classic GPCR, indole-2-carboxamides can have complex effects on its signaling. GPCRs transduce extracellular signals by activating intracellular G-proteins or by engaging other signaling proteins like β-arrestins.

Studies on indole-2-carboxamide allosteric modulators of the CB1 receptor have revealed a phenomenon known as "biased signaling" or "functional selectivity." nih.gov This means that the modulator can direct the receptor to preferentially activate one signaling pathway over another. For example, the compound ICAM-b was found to negatively modulate G-protein coupling to the CB1 receptor while simultaneously promoting β-arrestin-mediated signaling. nih.govnih.gov This selective modulation of GPCR signaling pathways opens up new avenues for therapeutic intervention with greater specificity and potentially fewer side effects.

Kinase Pathway Perturbations (e.g., ERK1/2 phosphorylation)

A key downstream consequence of GPCR signaling is the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The phosphorylation of ERK1/2 is a critical step in regulating cellular processes like proliferation, differentiation, and survival. nih.gov

Interestingly, some CB1 receptor allosteric modulators from the indole-2-carboxamide class have been shown to induce ERK1/2 phosphorylation. nih.govacs.org This effect can occur even when the modulator antagonizes G-protein-dependent signaling, suggesting a β-arrestin-mediated mechanism. For instance, ICAM-b, despite its negative effect on G-protein coupling, was shown to induce β-arrestin-mediated downstream activation of ERK signaling. nih.govnih.gov This highlights the ability of these compounds to selectively engage specific intracellular signaling cascades, a hallmark of biased agonism. The phosphorylation state of ERK1/2, however, does not always directly correlate with its kinase activity under all conditions. nih.gov

Table 3: Signaling Properties of CB1 Receptor Allosteric Modulators of the Indole-2-Carboxamide Class

CompoundEffect on G-protein CouplingEffect on β-arrestin PathwayDownstream EffectReference
ICAM-bNegative modulationInduces β-arrestin-mediated signalingActivation of ERK signaling nih.govnih.govnih.gov
12dAntagonized agonist-induced G-protein couplingInduced β-arrestin mediated ERK1/2 phosphorylationERK1/2 phosphorylation nih.gov

Mechanistic Insights Derived from Advanced Structure-Activity Relationship (SAR) Studies on this compound Analogs

SAR studies on this compound analogs have been instrumental in elucidating the key structural features required for their biological activities. These studies have systematically explored modifications at various positions of the indole-2-carboxamide scaffold, revealing how subtle changes can significantly impact potency and efficacy.

Modifications of the Indole Core:

C3-Position: The substituent at the C3 position of the indole ring has a profound influence on the allosteric modulation of the CB1 receptor. nih.gov Studies have shown that a critical chain length at this position is necessary for optimal activity. nih.gov For instance, in a series of analogs, variations in the C3-alkyl group significantly affected the binding cooperativity.

C5-Position: The presence of an electron-withdrawing group at the C5 position of the indole ring is a key requirement for potent allosteric modulation of the CB1 receptor. nih.gov Chloro or fluoro substitutions at this position have been found to enhance activity. nih.gov Conversely, replacing the chloro group with a stronger electron-donating group like methoxy (B1213986) leads to a significant decrease in both binding affinity and cooperativity. acs.org

Indole Nitrogen (N1-Position): N-methylation of the indole nitrogen has been shown to influence the activity of some analogs. For example, in the context of anti-Trypanosoma cruzi activity, N-methylation of both the amide and the indole nitrogen restored potency in certain analogs. acs.org

Modifications of the Amide Linker and N-Substituent:

Linker Length: The length of the linker between the amide bond and the terminal phenyl ring is a critical determinant of CB1 allosteric modulator activity. nih.gov

N-Substituent: The nature of the N-substituent on the carboxamide is crucial for activity. For anti-mycobacterial agents targeting the MmpL3 transporter, a high degree of lipophilicity in the N-substituent, such as an adamantyl or rimantadine (B1662185) group, is associated with high potency. nih.gov This high lipophilicity is thought to facilitate diffusion through the lipid-rich mycobacterial cell wall. nih.gov In the case of CB1 allosteric modulators, amino substituents on the terminal phenyl ring, such as a dimethylamino group, have been found to be superior to a piperidinyl group, yielding higher binding affinity and cooperativity. acs.org Reversing the amide bond in some analogs has been shown to restore potency against T. cruzi, albeit with increased metabolic instability. acs.org

The following table summarizes the impact of key structural modifications on the biological activity of this compound analogs:

Table 1: Structure-Activity Relationship of this compound Analogs
Modification Site Modification Observed Effect Target/Activity Citation
Indole C3-Position Alkyl chain length variation Profoundly influences allostery CB1 Receptor nih.gov
Indole C5-Position Electron-withdrawing group (e.g., Cl, F) Enhances activity CB1 Receptor nih.gov
Indole C5-Position Electron-donating group (e.g., OMe) Decreases affinity and cooperativity CB1 Receptor acs.org
Indole N1-Position Methylation Can restore potency Anti-T. cruzi acs.org
Amide Linker Length variation Critical for activity CB1 Receptor nih.gov
N-Substituent High lipophilicity (e.g., adamantyl) High potency Anti-mycobacterial (MmpL3) nih.gov
N-Substituent Dimethylamino on phenyl ring Higher affinity and cooperativity CB1 Receptor acs.org
Amide Linker Reversed amide bond Can restore potency Anti-T. cruzi acs.org

Ligand-Target Binding Kinetics and Thermodynamics

The interaction of this compound analogs with their biological targets has been quantified through binding kinetics and thermodynamic studies, providing valuable parameters such as the equilibrium dissociation constant (KB) and the binding cooperativity factor (α). These parameters are particularly well-characterized for analogs acting as allosteric modulators of the CB1 receptor.

The KB value represents the concentration of a ligand at which half of the target receptors are occupied at equilibrium, with a lower KB indicating higher binding affinity. The α factor quantifies the degree of cooperativity between the allosteric modulator and an orthosteric ligand (e.g., an agonist). An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value between 0 and 1 signifies negative cooperativity (inhibition of orthosteric ligand binding).

For a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, a KB of 259.3 nM and a strikingly high α of 24.5 were reported. nih.govacs.org Another analog, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, exhibited an even lower KB of 89.1 nM, indicating very high binding affinity. acs.org The introduction of photoactivatable functionalities, such as benzophenone, into the indole-2-carboxamide scaffold has been shown to maintain binding to the CB1 receptor and the allosteric effect on orthosteric ligand binding, with comparable KB and α values to their parent compounds. nih.gov

The table below presents the binding parameters for selected this compound analogs at the CB1 receptor.

Table 2: Binding Kinetics and Thermodynamics of this compound Analogs at the CB1 Receptor
Compound KB (nM) α Citation
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide 259.3 24.5 nih.govacs.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide 89.1 N/A acs.org
Benzophenone-containing analog 26 Comparable to parent compound 1 Comparable to parent compound 1 nih.gov
Phenylazide-containing analog 28 Comparable to parent compound 7 Comparable to parent compound 7 nih.gov
Aliphatic azide-containing analog 36b Comparable to parent compound 9 Comparable to parent compound 9 nih.gov

Investigation of Cellular Uptake Mechanisms and Intracellular Distribution (in vitro/ex vivo)

The ability of this compound and its analogs to exert effects on intracellular targets necessitates their passage across the cell membrane. While detailed mechanistic studies on the cellular uptake and specific intracellular distribution of the parent compound are limited, investigations into its analogs provide significant insights.

The activity of certain indole-2-carboxamides against intracellular pathogens such as Trypanosoma cruzi and Mycobacterium tuberculosis inherently demonstrates their capacity for cellular entry. acs.orgnih.gov For instance, a series of indole-2-carboxamides were identified as active against the intracellular amastigote forms of T. cruzi. acs.org

Studies on analogs with anti-Trypanosoma cruzi activity have indicated that most of these compounds exhibit high in vitro passive permeability. acs.org Furthermore, selected compounds were not identified as substrates for the P-glycoprotein (Pgp) efflux pump in an MDR1-MDCK assay, suggesting that their intracellular concentration is less likely to be limited by this common resistance mechanism. acs.org

In the context of developing indole-2-carboxamides as inhibitors of neurotropic alphavirus replication, a Parallel Artificial Membrane Permeability Assay (PAMPA) was employed to estimate the potential for central nervous system (CNS) penetration. nih.gov This assay provides a measure of passive permeability across a lipid membrane, which is a key factor in crossing the blood-brain barrier. Additionally, in silico predictions of blood-brain barrier (BBB) permeability have been used to guide the design of novel indole-2-carboxamide analogs with potential applications in treating brain tumors. nih.gov For some analogs, a high lipophilicity, as indicated by a high ClogP value, is believed to facilitate diffusion through lipid-rich biological membranes. nih.gov

Computational Chemistry and in Silico Modeling of N Butyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio methods) for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost.

For a series of heterocyclic N-butylamide-substituted carboxamides, including an indole (B1671886) derivative (INNBA), DFT calculations have been performed to elucidate their electronic properties. researchgate.net These studies often focus on the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In a study of heterocyclic N-butylamide-substituted carboxamides, the HOMO-LUMO band gaps were calculated, with the indole-containing compound (INNBA) showing a specific value within the studied range of 4.33 to 5.74 eV. researchgate.net This information provides a theoretical basis for understanding the reactivity of N-Butyl-1H-indole-2-carboxamide. Furthermore, Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, can reveal the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

While specific DFT studies solely focused on this compound are not extensively reported, research on related indole-2-carboxylic acid derivatives has utilized these methods. For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid have employed DFT to analyze its vibrational spectra (FT-IR) and understand the intramolecular interactions, such as hydrogen bonding, which are also relevant to the carboxamide derivative. mdpi.com

Molecular Docking Simulations with Identified Biological Macromolecules (e.g., EGFRWT, TRPC6)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode and affinity of a potential drug molecule with its biological target.

While specific docking studies of this compound with EGFRWT (Epidermal Growth Factor Receptor Wild-Type) or TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) are not prominently available in the reviewed literature, numerous studies have been conducted on other indole-2-carboxamide derivatives with various biological targets. These studies provide a framework for how this compound might be investigated.

For instance, a series of novel indole-2-carboxamides were designed and docked into the active site of EGFR. mdpi.com These simulations helped to understand the binding interactions that contribute to the antiproliferative activity of these compounds. Similarly, other indole-2-carboxamides have been docked against targets like the MmpL3 transporter in Mycobacterium tuberculosis and human liver glycogen (B147801) phosphorylase a (HLGPa). nih.govnih.govnih.gov In these studies, key interactions such as hydrogen bonds and hydrophobic contacts between the indole scaffold, the carboxamide linker, and the amino acid residues of the target protein are identified.

In a study of heterocyclic N-butylamide-substituted carboxamides, the indole derivative (INNBA) was docked against enzymes involved in diabetes and inflammation, revealing strong binding affinities. researchgate.net Such studies underscore the potential of the N-butylamide-substituted indole scaffold to interact with various biological targets.

The general approach for docking this compound would involve obtaining the crystal structure of the target protein (e.g., EGFRWT or TRPC6), preparing the protein and ligand structures, and then using a docking algorithm to predict the binding pose and score. The results would be analyzed to identify key interactions and guide further experimental validation.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the observation of conformational changes over time. This method complements the static picture provided by molecular docking.

MD simulations have been successfully applied to study the complexes of indole-2-carboxamide derivatives with their biological targets. For example, in the context of antitubercular research, MD simulations were performed on the complex of a potent indole-2-carboxamide inhibitor with the MmpL3 protein. nih.gov These simulations helped to understand the intricacies of the binding in a dynamic environment and to correlate the experimental findings with the simulation data. nih.gov

In another study, MD simulations were used to investigate the stability of N-arylsulfonyl-indole-2-carboxamide derivatives in complex with fructose-1,6-bisphosphatase (FBPase). mdpi.com The simulations indicated that the screened compounds could bind stably to the enzyme in a dynamic setting. mdpi.com

For this compound, an MD simulation study would typically follow a molecular docking experiment. The docked complex would be placed in a simulated physiological environment (e.g., a water box with ions), and the system's trajectory would be calculated over a period of nanoseconds. Analysis of the trajectory can reveal the stability of the binding pose, the flexibility of the ligand and protein, and any significant conformational changes that occur upon binding. This information is crucial for validating the docking results and for a more profound understanding of the ligand-target interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Several QSAR studies have been performed on series of indole-2-carboxamide derivatives. For example, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of indole-2-carboxamide compounds as inhibitors of human liver glycogen phosphorylase a (HLGPa). nih.gov These models had good predictive ability and provided insights into the structural requirements for inhibitory activity. nih.gov

Another study focused on developing QSAR models for N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of fructose-1,6-bisphosphatase. biorxiv.org This research utilized methods like gradient boosting regression to establish a correlation between molecular descriptors and the inhibitory activity. biorxiv.org Such models can guide the design of new, more potent inhibitors. biorxiv.org

For a series of compounds including this compound, a QSAR study would involve synthesizing and testing a library of related derivatives with varying substituents on the indole ring or the butyl chain. Molecular descriptors (e.g., electronic, steric, hydrophobic) would then be calculated for each compound and correlated with their measured biological activity using statistical methods. The resulting QSAR model could then be used to predict the activity of unsynthesized derivatives and to prioritize compounds for synthesis and testing.

QSAR Study TypeCompound SeriesKey FindingsReference
3D-QSAR (CoMFA/CoMSIA)Indole-2-carboxamidesDeveloped predictive models for HLGPa inhibition. nih.gov
QSAR (Gradient Boosting)N-Arylsulfonyl-indole-2-carboxamidesEstablished a relationship between molecular descriptors and FBPase inhibition. biorxiv.org
QSARIndeno[1,2-b]indole DerivativesCreated a model to predict CK2 inhibitory activity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Novel this compound Derivatives

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.

Pharmacophore models have been developed for various classes of indole-2-carboxamide derivatives. For instance, a pharmacophore model was generated for N-arylsulfonyl-indole-2-carboxamide derivatives acting as fructose-1,6-bisphosphatase inhibitors. mdpi.com This model, in combination with molecular docking, was used to screen for and identify new potential inhibitors. mdpi.com

To develop a pharmacophore model for a series of this compound derivatives, a set of active compounds would be aligned, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) would be identified. The resulting pharmacophore model would represent the key interaction points with the biological target. This model could then be used to perform virtual screening of compound libraries to discover novel derivatives of this compound with potentially improved or different biological activities.

In Silico Prediction of ADME-Related Properties Relevant to Preclinical Research (e.g., Blood-Brain Barrier Permeability)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical drug discovery. In silico ADME prediction tools can help to identify potential liabilities early in the development process, reducing the risk of late-stage failures.

For indole-2-carboxamide derivatives, in silico ADME properties are often evaluated. nih.gov For example, a study on novel indole-2-carboxamide analogues as antitubercular agents used computational tools to predict their drug-like properties, including their potential to cross the blood-brain barrier (BBB). nih.gov In another study, the pharmacokinetic properties of a series of indole-2-carboxamides were assessed using in silico methods, which revealed that most of the tested compounds were likely to be orally active and adhere to Lipinski's rule of five. nih.gov

For this compound, various ADME properties can be predicted using a range of freely available and commercial software. These predictions would provide valuable information for its potential as a drug candidate.

Table of Predicted ADME Properties for a Hypothetical this compound Analog:

PropertyPredicted Value/ClassificationSignificance
Molecular Weight < 500 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
LogP 2-4Optimal lipophilicity for membrane permeability and solubility.
Hydrogen Bond Donors < 5Adherence to Lipinski's rule of five.
Hydrogen Bond Acceptors < 10Adherence to Lipinski's rule of five.
Blood-Brain Barrier (BBB) Permeability Predicted as BBB+ or BBB-Indicates potential for CNS activity. nih.gov
Gastrointestinal (GI) Absorption HighSuggests good oral absorption.
CYP450 Inhibition Predicts potential for drug-drug interactions.

It is important to note that these are general predictions, and experimental validation is necessary to confirm the in silico findings.

Preclinical Biological Activity and Research Applications of N Butyl 1h Indole 2 Carboxamide Non Clinical Focus

In Vitro Biological Assay Systems and High-Throughput Screening (HTS)

High-throughput screening and various in vitro assays are fundamental in early-stage drug discovery to identify and characterize the biological activity of a compound. For a novel molecule like N-Butyl-1H-indole-2-carboxamide, these assays would be the first step in determining its potential therapeutic value.

Cell-Free and Cell-Based Assays for Enzyme and Receptor Modulation

The indole-2-carboxamide scaffold is known to interact with various enzymes and receptors. For instance, different analogues have been identified as allosteric modulators of the cannabinoid CB1 receptor and as agonists for the TRPV1 receptor. mdpi.comnih.gov Other research has pointed to the inhibition of enzymes like the mycobacterial MmpL3 transporter and various kinases. nih.govmdpi.com

However, there is no specific information available from the searched literature regarding the evaluation of this compound in cell-free or cell-based assays for its modulatory effects on any particular enzyme or receptor.

Cellular Cytotoxicity and Antiproliferation Studies (e.g., against specific tumor cell lines)

The antiproliferative and cytotoxic effects of the indole-2-carboxamide class have been documented against several cancer cell lines, including those for pediatric brain tumors and breast cancer. nih.govnih.gov These studies typically involve treating cancer cells with the compound and measuring cell viability and proliferation to determine metrics like the half-maximal inhibitory concentration (IC₅₀).

Despite the activity of related compounds, there are no publicly available studies detailing the cellular cytotoxicity or antiproliferative activity of this compound against any specific tumor cell lines.

Antimicrobial and Antitubercular Activity Evaluation (e.g., Mycobacterium tuberculosis, Gram-positive/negative bacteria, fungi)

A significant body of research on indole-2-carboxamides focuses on their potent antitubercular activity, primarily through the inhibition of the MmpL3 transporter in Mycobacterium tuberculosis. nih.gov Some derivatives have also been assessed for broader antimicrobial activity against other bacteria and fungi. nih.gov

While the general class of indole-2-carboxamides shows promise as antimicrobial and particularly antitubercular agents, no specific data on the minimum inhibitory concentration (MIC) or spectrum of activity for this compound has been reported in the reviewed literature.

Functional Assays for Receptor Activation and Modulation (e.g., Calcium Mobilization Assays)

Functional assays are crucial to understand how a compound affects its biological target. For receptor-modulating compounds, this can include calcium mobilization assays, which are often used for G-protein coupled receptors and ion channels like TRPV1. mdpi.com For cannabinoid receptor modulators, assays measuring G-protein coupling or downstream signaling pathways are common. nih.gov

There is no information in the available literature regarding the use of functional assays to assess the activity of this compound on any receptor.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Focus on target engagement and mechanistic insights, excluding human efficacy/safety)

Following promising in vitro results, compounds often advance to in vivo studies in animal models. These studies aim to demonstrate that the compound can engage its target in a living organism and produce a measurable biological effect, providing proof-of-concept for its mechanism of action.

Preclinical Pharmacokinetic and Pharmacodynamic Principles

Preclinical pharmacokinetics (PK) and pharmacodynamics (PD) are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and how these factors relate to its biological effect over time. Studies in rodents are common to determine a compound's bioavailability, half-life, and clearance. nih.govnih.govacs.org

No in vivo studies or any pharmacokinetic or pharmacodynamic data for this compound have been published in the reviewed scientific literature.

Identification and Validation of Target Engagement Biomarkers

The principal biological target identified for this compound is the dopamine (B1211576) D2 receptor (D2R), a crucial G protein-coupled receptor (GPCR) in the central nervous system. nih.govnih.gov This compound has been characterized as a negative allosteric modulator (NAM) of the D2R. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in the case of a NAM, this binding reduces the affinity or efficacy of the endogenous ligand, which for the D2R is dopamine. nih.govnih.gov

The identification of this compound's activity at the D2R stemmed from the fragmentation of a larger, more complex bitopic ligand, SB269652. nih.govnih.gov This parent compound was known to interact with both the orthosteric and a secondary, allosteric pocket of the D2R. nih.gov By synthesizing and screening fragments of SB269652, researchers isolated the indole-2-carboxamide moiety as the key pharmacophore responsible for the allosteric modulation. nih.gov

Validation of the D2R as a direct target for this compound was achieved through a series of preclinical assays, including mutagenesis studies. These studies demonstrated that the compound's modulatory activity was sensitive to specific mutations within the putative allosteric binding pocket of the D2R, located between the transmembrane helices 2 and 7. nih.gov This provided strong evidence that the compound directly engages this site to exert its effects.

Development of this compound as a Chemical Probe for Biological Pathways

The development of this compound as a chemical probe has been a direct result of its well-defined interaction with the D2R. A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The desirable characteristics of a chemical probe include high potency, selectivity, and a well-understood mechanism of action.

Through structure-activity relationship (SAR) studies, this compound was identified as a significant improvement over the initial fragment leads. nih.gov The systematic modification of the alkyl substituent on the carboxamide revealed that the n-butyl group conferred a notable increase in both affinity and negative cooperativity at the D2R. nih.gov Specifically, this compound (referred to as compound 11d in the primary literature) exhibited a 10-fold increase in negative cooperativity and a 7-fold increase in affinity for the D2R compared to the initial N-isopropyl fragment. nih.gov

This enhanced potency and well-characterized allosteric mechanism make this compound a valuable tool for probing the intricacies of D2R signaling. It allows researchers to dissect the roles of allosteric modulation in the physiological and pathophysiological processes involving dopaminergic pathways, without directly competing with the endogenous ligand at the orthosteric site.

Table 1: Pharmacological Profile of this compound at the Dopamine D2 Receptor

Compound Target Activity Key Findings Reference
This compound Dopamine D2 Receptor (D2R) Negative Allosteric Modulator (NAM) 10-fold increased negative cooperativity and 7-fold increased affinity compared to the lead fragment. nih.gov

Applications in Chemical Biology Research and Tool Development

The application of this compound in chemical biology is centered on its utility as a selective modulator of the dopamine D2 receptor. Its development has provided researchers with a tool to explore the therapeutic potential of targeting allosteric sites on GPCRs. nih.govnih.gov

The indole-2-carboxamide scaffold, to which this compound belongs, is a versatile structure that has been explored for activity at other biological targets. Derivatives of this scaffold have been investigated for their potential as:

Anticancer agents: Some indole-2-carboxamide derivatives have shown antiproliferative activity against various cancer cell lines, including prostate and breast cancer. yu.edu.jonih.gov

Antitubercular agents: The indole-2-carboxamide core has been identified in compounds with activity against Mycobacterium tuberculosis, targeting the MmpL3 transporter. rsc.org

Modulators of other receptors: The scaffold has been adapted to create allosteric modulators for other receptors, such as the cannabinoid CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govmdpi.com

While these broader applications highlight the versatility of the indole-2-carboxamide core, the specific utility of this compound as a research tool is most prominently established in the context of dopamine D2 receptor pharmacology. Its ability to selectively modulate the receptor allosterically allows for the fine-tuning of dopaminergic signaling, which is of significant interest in neuroscience research.

Future tool development could involve the modification of this compound to incorporate photoactivatable groups or fluorescent tags. Such modifications would enable more advanced studies, such as photo-affinity labeling to precisely map the binding site or fluorescence resonance energy transfer (FRET) assays to study receptor conformational changes in real-time.

Table 2: Investigated Biological Activities of the Indole-2-Carboxamide Scaffold

Area of Investigation Target/Application Example Finding Reference
Oncology Antiproliferative Activity Derivatives showed activity against prostate and breast cancer cell lines. yu.edu.jonih.gov
Infectious Disease Antitubercular Activity Core structure found in inhibitors of M. tuberculosis MmpL3. rsc.org
Neurology/Pharmacology Cannabinoid Receptor Modulation Scaffold used to develop allosteric modulators of the CB1 receptor. nih.gov
Pain/Inflammation TRPV1 Modulation Derivatives developed as agonists for the TRPV1 ion channel. mdpi.com

Intellectual Property Landscape and Patent Analysis for N Butyl 1h Indole 2 Carboxamide Derivatives

Systematic Review of Patent Literature on Synthesis and Novel N-Butyl-1H-indole-2-carboxamide Derivatives

The synthesis of this compound and its derivatives is generally achieved through standard amide bond formation reactions. The core of this synthesis involves the coupling of a 1H-indole-2-carboxylic acid with n-butylamine. Variations in this core structure, which are often the subject of patent claims, arise from substitutions on the indole (B1671886) ring, the n-butyl chain, or the amide nitrogen.

A common synthetic route begins with the commercially available 1H-indole-2-carboxylic acid. This starting material can be activated in various ways to facilitate the amide coupling. Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).

For instance, a general procedure would involve dissolving the 1H-indole-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide. The coupling reagents and n-butylamine are then added, and the reaction is stirred at room temperature until completion. Purification is typically carried out using column chromatography.

Patent literature reveals numerous modifications to this basic scaffold aimed at exploring new chemical space and biological activity. For example, patent application US20220348585A1 describes the synthesis of more complex derivatives, such as 6-(4-Amino-1-tert-butyl-pyrazolo[3,4-d]pyrimidin-3-yl)-N-butyl-1H-indole-2-carboxamide. google.com In this case, the indole-2-carboxylic acid precursor is already substituted at the 6-position with a complex heterocyclic moiety prior to the amide coupling with n-butylamine.

Another key area of innovation in the patent literature is the development of novel indole-2-carboxamide derivatives with diverse substituents at various positions of the indole ring. These modifications are designed to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, as well as to fine-tune its interaction with biological targets.

Analysis of Patent Claims Related to Specific Molecular Targets and Preclinical Research Applications

The patent claims and preclinical research associated with this compound derivatives highlight their potential in several therapeutic areas, primarily in oncology and neuropharmacology.

Oncology:

A significant area of patent activity is focused on the development of this compound derivatives as kinase inhibitors. Patent US11680068B2, for instance, claims compounds such as 6-(4-Amino-1-tert-butyl-pyrazolo[3,4-d]pyrimidin-3-yl)-N-butyl-1H-indole-2-carboxamide as inhibitors of the RET (rearranged during transfection) kinase. google.com RET is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including certain types of thyroid and lung cancer. The patent discloses the use of these compounds for the treatment of proliferative disorders. google.com

Neuropharmacology:

Preclinical research has identified this compound as a fragment that can be developed into bitopic ligands for dopamine (B1211576) receptors. Specifically, research has pointed to its role as a negative allosteric modulator of the dopamine D2 receptor. researchgate.netresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can fine-tune the receptor's response to its natural ligand, dopamine. This mechanism is of interest for the development of novel treatments for neuropsychiatric disorders.

The following table summarizes some of the patented or researched this compound derivatives and their targeted applications:

Compound/DerivativeMolecular TargetPreclinical Research ApplicationPatent Reference
6-(4-Amino-1-tert-butyl-pyrazolo[3,4-d]pyrimidin-3-yl)-N-butyl-1H-indole-2-carboxamideRET KinaseTreatment of proliferative disorders, such as cancerUS11680068B2 google.com
This compound (11d)Dopamine D2 Receptor (Negative Allosteric Modulator)Potential treatment of neuropsychiatric disorders researchgate.netresearchgate.net

Strategic Considerations for Patenting New this compound Scaffolds and their Potential Uses

Securing patent protection for new this compound scaffolds requires a strategic approach that addresses several key legal and scientific considerations.

Novelty and Non-Obviousness:

To be patentable, a new compound must be novel and non-obvious over the prior art. For this compound derivatives, this means that the specific substitution pattern on the indole ring, the butyl chain, or the amide must not have been previously disclosed. Furthermore, the new compound must not be an obvious modification of a known compound. For example, simply replacing a methyl group with an ethyl group on a known active compound may be considered obvious unless it leads to unexpected and superior properties.

Utility:

The patent application must disclose a specific, substantial, and credible utility for the new compounds. This is typically demonstrated through in vitro or in vivo data showing biological activity against a specific target or in a disease model. For instance, demonstrating potent and selective inhibition of a particular kinase, as in the case of the RET inhibitors, would satisfy the utility requirement.

Enablement and Written Description:

The patent application must provide a written description of the invention that is sufficient to enable a person skilled in the art to make and use the claimed compounds. This includes providing detailed synthetic procedures and characterization data for the new compounds.

Claim Strategy:

A robust patent application will include a variety of claim types to provide broad protection. This can include:

Composition of matter claims: These claims protect the new chemical entities themselves.

Method of use claims: These claims protect the use of the compounds for treating a specific disease or condition.

Pharmaceutical composition claims: These claims protect formulations containing the new compounds.

A strategic approach to patenting in this area would involve not only claiming specific novel compounds but also broader Markush structures that encompass a range of related derivatives with similar activity. This can help to prevent competitors from easily designing around the patent by making minor modifications to the claimed structures.

Emerging Research Directions and Future Perspectives for N Butyl 1h Indole 2 Carboxamide

Exploration of Undiscovered Chemical Space within the Indole-2-carboxamide Scaffold for Enhanced Properties

The indole-2-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, offering a rich chemical space for the development of new therapeutic agents. rsc.org Researchers are actively exploring this space to enhance the properties of N-Butyl-1H-indole-2-carboxamide and its analogs. This exploration involves systematic modifications of the indole (B1671886) core, the carboxamide linker, and the N-butyl group to understand and optimize their structure-activity relationships (SAR).

One key area of exploration is the substitution pattern on the indole ring. The introduction of various substituents, such as halogens, alkyl groups, and other functional moieties, at different positions of the indole nucleus can significantly impact the compound's biological activity, metabolic stability, and pharmacokinetic profile. For instance, studies have shown that substitutions at the C3, C5, and C6 positions of the indole ring can modulate the allosteric parameters of indole-2-carboxamides for the cannabinoid receptor 1 (CB1). acs.orgnih.gov Specifically, increasing the length of the alkyl group at the C3 position from a propyl to a hexyl group led to a significant enhancement in binding cooperativity. acs.org

Furthermore, the amide linker itself provides opportunities for modification. Altering the linker by, for example, reversing the amide bond or replacing it with bioisosteres like a sulfonamide, can lead to compounds with different potencies and physicochemical properties. acs.orgnih.gov While a reversed amide was found to restore potency in one study, a sulfonamide replacement resulted in a complete loss of activity, highlighting the sensitivity of the biological target to the linker's structure. acs.orgnih.gov

The N-butyl group can also be varied to explore its impact on activity and selectivity. Modifications have included branching of the alkyl chain and N-methylation of the amide. acs.orgnih.gov Interestingly, while these individual modifications sometimes resulted in equipotent compounds, the combination of both N-methylation of the amide and the indole nitrogen restored potency, suggesting complex SARs that can be exploited for optimization. acs.orgnih.gov

The synthesis of polycyclic fused indole structures starting from indole-2-carboxamide precursors is another promising avenue. rsc.orgcolab.ws These more complex and rigid structures can offer higher selectivity and potency for specific biological targets. The versatility of indole-2-carboxamide as a synthetic handle allows for the construction of a diverse range of fused systems through intramolecular and intermolecular cyclization reactions. rsc.org

Interactive Data Table: Modifications of the Indole-2-carboxamide Scaffold and their Effects

Modification SiteType of ModificationObserved EffectReference
Indole C3-positionIncreasing alkyl chain lengthEnhanced binding cooperativity for CB1 receptor acs.org
Amide LinkerReversing the amide bondRestored potency acs.orgnih.gov
Amide LinkerReplacement with sulfonamideComplete loss of potency acs.orgnih.gov
N-butyl groupBranching of the alkyl chainEquipotent compounds acs.orgnih.gov
Amide NitrogenN-methylationEquipotent compounds acs.orgnih.gov
Indole & Amide NDual N-methylationRestored potency acs.orgnih.gov

Identification of Novel Biological Targets and Undescribed Mechanisms of Action

While much of the research on this compound and its analogs has focused on known targets, there is a significant effort to identify novel biological targets and elucidate new mechanisms of action. This is driven by the need for new therapies for diseases with limited treatment options.

A notable area of investigation is in the field of infectious diseases, particularly tuberculosis (TB). Indole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death. nih.govnih.gov This mechanism is specific to mycobacteria, making these compounds selective and potentially less prone to causing resistance in other bacteria. nih.gov

In the realm of oncology, indole-2-carboxamides are being explored as multi-target antiproliferative agents. nih.govrsc.org Research has shown that certain derivatives can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). rsc.orgnih.gov EGFR is often overexpressed in various cancers, and its inhibition can block tumor growth. nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition can induce apoptosis in cancer cells. nih.gov The ability to target multiple pathways with a single molecule is a promising strategy to overcome drug resistance in cancer therapy. nih.gov

Furthermore, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.orgnih.govnih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a different site on the receptor, altering its conformation and function. nih.gov This can lead to more nuanced and potentially safer therapeutic effects. The discovery of these compounds as CB1 allosteric modulators has opened up new avenues for the treatment of various neurological and psychiatric disorders. nih.gov

The androgen receptor (AR) is another emerging target for indole-2-carboxamides. researchgate.netscispace.com Specifically, these compounds have been found to inhibit the binding function 3 (BF3) of the AR, an allosteric site that could be targeted to overcome resistance to conventional antiandrogens in prostate cancer. researchgate.netscispace.com

Integration of Advanced Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound analogs is no exception. These advanced computational tools are being used to accelerate the identification of promising new compounds and to optimize their properties.

AI and ML algorithms can be trained on large datasets of existing indole-2-carboxamide derivatives and their associated biological activities. These models can then be used to predict the activity of new, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.

One of the key applications of AI in this area is the development of quantitative structure-activity relationship (QSAR) models. QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. These models can help researchers understand which structural features are most important for activity and can guide the design of new analogs with enhanced potency and selectivity.

Molecular docking simulations, often guided by AI, are also being used to predict how this compound analogs bind to their biological targets at the atomic level. nih.gov This information can be used to design compounds that have a better fit for the binding site, leading to improved efficacy. For example, docking studies have been used to investigate the binding modes of indole-2-carboxamides within the active sites of EGFR, BRAFV600E, and VEGFR-2. nih.gov

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. mdpi.com This allows researchers to identify potential liabilities early in the drug discovery process and to design compounds with better pharmacokinetic profiles.

Potential Niche Applications in Advanced Materials Science or Supramolecular Chemistry

While the primary focus of research on this compound has been in the field of medicine, its unique chemical structure suggests potential applications in materials science and supramolecular chemistry. The indole ring system is a well-known building block in the design of organic electronic materials, and the carboxamide group can participate in hydrogen bonding, which is a key interaction in supramolecular assembly.

The indole moiety is an electron-rich aromatic system, which makes it a good candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indole ring through substitution could allow for the development of materials with tailored optical and electronic properties.

In supramolecular chemistry, the hydrogen bonding capabilities of the carboxamide group can be used to direct the self-assembly of molecules into well-defined nanostructures, such as fibers, gels, and vesicles. These self-assembled materials could have applications in areas such as drug delivery, tissue engineering, and sensing. The N-butyl group can also play a role in the self-assembly process, influencing the packing of the molecules and the morphology of the resulting nanostructures.

While still largely unexplored, the potential for this compound and its derivatives in these advanced fields is an exciting area for future research.

Promoting Interdisciplinary Research Collaborations to Expand this compound Applications

The expansion of applications for this compound beyond its current scope will require a concerted effort from researchers across multiple disciplines. Interdisciplinary collaborations between medicinal chemists, biologists, pharmacologists, computational scientists, and materials scientists will be crucial for unlocking the full potential of this versatile scaffold.

Medicinal chemists can continue to synthesize novel analogs with improved properties, while biologists and pharmacologists can evaluate their efficacy and mechanism of action in various disease models. nih.govnih.govnih.gov Computational scientists can use AI and ML to guide the design of new compounds and to analyze large datasets. nih.gov Materials scientists can explore the potential of these compounds in the development of new materials with unique optical, electronic, and self-assembly properties.

Such collaborations can foster a synergistic environment where knowledge and expertise are shared, leading to innovative solutions to complex scientific problems. By breaking down the traditional silos between different scientific disciplines, the research community can accelerate the discovery and development of new applications for this compound and its derivatives, ultimately benefiting human health and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Butyl-1H-indole-2-carboxamide, and how are intermediates purified?

  • Methodology : The compound is synthesized via amide coupling using EDC·HCl, HOBt, and DIPEA in anhydrous DMF (Method A) . For intermediates, purification involves thin-layer chromatography (TLC) or column chromatography with gradients like dichloromethane/methanol. Final compounds are validated by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity and ≥95% purity . Sodium ethoxide in DMF can also facilitate coupling with aminobenzophenones for derivative synthesis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy resolves indole ring protons (e.g., δ 7.25–7.83 ppm for aromatic protons) and alkyl chain integration . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 397.1544) . Elemental analysis (C, H, N) and IR spectroscopy validate functional groups like carboxamide (C=O stretch at ~1650 cm1^{-1}) . Purity is ensured via preparative HPLC with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How are hyperlipidemic rat models used to evaluate the pharmacological efficacy of this compound derivatives?

  • Methodology : Compounds are administered orally to diet-induced hyperlipidemic rats. Plasma triglyceride levels are measured pre- and post-treatment via enzymatic assays. Dose-response curves (e.g., 10–100 mg/kg) and statistical analyses (ANOVA) identify potency, with comparisons to positive controls like fenofibrate . Histopathological liver/kidney analyses assess toxicity .

Q. How can researchers resolve contradictions in reported biological activity data for indole-2-carboxamides?

  • Methodology : Cross-validate experimental conditions (e.g., cell line specificity, incubation times). For antimycobacterial activity, compare MIC values against Mycobacterium tuberculosis H37Rv using standardized broth microdilution . Confounders like solvent effects (DMSO vs. ethanol) must be controlled. Meta-analyses of SAR studies can clarify substituent effects (e.g., N-butyl vs. tert-butyl groups) .

Q. What strategies optimize selectivity for cannabinoid (CB1) or dopamine (D3) receptors in indole-2-carboxamide derivatives?

  • Methodology : Introduce photoactivatable groups (e.g., 3-(azidomethyl) or benzophenone moieties) to probe receptor binding pockets via UV cross-linking . Competitive binding assays with 3H^3 \text{H}-labeled antagonists (e.g., SR141716A for CB1) quantify KiK_i values. Molecular docking identifies critical interactions (e.g., hydrophobic N-butyl chain with D3 receptor residues) .

Q. How are photoactivatable indole-2-carboxamides designed for target identification in GPCR studies?

  • Methodology : Synthesize derivatives with azide (PAZ) or benzophenone (BP) groups at the indole C3 position using DPPA/DBU-mediated substitution . Validate photoactivation efficiency via UV irradiation (365 nm) in cellular membranes. Affinity purification and LC-MS/MS identify covalently bound targets (e.g., nAChRs or CB1) .

Q. What purification methods ensure >95% purity for preclinical studies of indole-2-carboxamides?

  • Methodology : Combiflash chromatography with ethyl acetate/hexane gradients (0–30%) removes byproducts . For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is optimal. Purity is quantified via 1H NMR^1 \text{H NMR} integration of residual solvents and HRMS isotopic patterns .

Q. How do in vitro assays (e.g., enzyme inhibition) translate to in vivo efficacy for lipid-lowering indole-2-carboxamides?

  • Methodology : In vitro HPLG (hepatic lipase) inhibition assays (IC50_{50}) guide compound selection. Correlate IC50_{50} values (e.g., 5–20 μM) with in vivo triglyceride reduction in rodent models. Pharmacokinetic studies (plasma half-life, bioavailability) bridge gaps using LC-MS/MS quantification of plasma/tissue concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.